molecular formula C23H17ClN2OS2 B15039124 (5E)-3-(3-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15039124
M. Wt: 437.0 g/mol
InChI Key: ZXKIOICERVSNJP-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(3-CHLOROPHENYL)-5-({4-[METHYL(PHENYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a methyl(phenyl)amino group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-({4-[METHYL(PHENYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 4-(methyl(phenyl)amino)benzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-CHLOROPHENYL)-5-({4-[METHYL(PHENYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5E)-3-(3-CHLOROPHENYL)-5-({4-[METHYL(PHENYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-({4-[METHYL(PHENYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species may contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-CHLOROPHENYL)-5-({4-[METHYL(PHENYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thiazolidinone ring and the specific arrangement of substituents differentiate it from other similar compounds.

Properties

Molecular Formula

C23H17ClN2OS2

Molecular Weight

437.0 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[4-(N-methylanilino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H17ClN2OS2/c1-25(18-7-3-2-4-8-18)19-12-10-16(11-13-19)14-21-22(27)26(23(28)29-21)20-9-5-6-17(24)15-20/h2-15H,1H3/b21-14+

InChI Key

ZXKIOICERVSNJP-KGENOOAVSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.